1-Propanone, 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-
Description
The compound 1-Propanone, 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- is a triazole-containing propanone derivative with a complex substitution pattern. Its structure includes:
- A 4-fluorophenyl group at position 1, introducing steric bulk and lipophilicity.
- A hydroxyl group at position 2, enabling hydrogen bonding and influencing solubility.
- A 4H-1,2,4-triazol-4-yl group at position 3, a heterocyclic moiety common in antifungal agents (e.g., fluconazole derivatives) due to its ability to inhibit cytochrome P450 enzymes .
Its synthesis likely follows methods analogous to other triazole-propanone derivatives, such as nucleophilic substitution between α-halogenated ketones and triazoles under basic conditions .
Properties
CAS No. |
107659-32-5 |
|---|---|
Molecular Formula |
C17H12Cl2FN3O2 |
Molecular Weight |
380.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(1,2,4-triazol-4-yl)propan-1-one |
InChI |
InChI=1S/C17H12Cl2FN3O2/c18-12-3-6-14(15(19)7-12)17(25,8-23-9-21-22-10-23)16(24)11-1-4-13(20)5-2-11/h1-7,9-10,25H,8H2 |
InChI Key |
MTERYGHIOZDAJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(CN2C=NN=C2)(C3=C(C=C(C=C3)Cl)Cl)O)F |
Origin of Product |
United States |
Biological Activity
1-Propanone, 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 331.19 g/mol. The structure includes a triazole ring, which is often associated with various pharmacological activities.
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazole showed promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of halogen atoms in the structure (such as chlorine and fluorine) can enhance the antimicrobial efficacy due to increased lipophilicity and better membrane penetration .
Antitumor Activity
The compound's structural features suggest potential antitumor activities. Triazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. In vitro studies have reported that compounds similar to 1-Propanone exhibit cytotoxic effects against different cancer cell lines, including breast and lung cancer cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Triazole Derivative A | 5.0 | MCF-7 (Breast Cancer) |
| Triazole Derivative B | 10.0 | A549 (Lung Cancer) |
Anti-inflammatory Activity
In addition to antimicrobial and antitumor properties, triazole derivatives have been investigated for their anti-inflammatory effects. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in the inflammatory response. This activity suggests potential therapeutic applications in treating inflammatory diseases .
The biological activity of 1-Propanone can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Interaction with DNA : Some studies suggest that triazole compounds can intercalate into DNA, disrupting replication in rapidly dividing cells.
- Modulation of Signaling Pathways : The compound may affect signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A study published in Pharmaceutical Research highlighted the effectiveness of triazole derivatives against resistant strains of bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) lower than standard antibiotics used in clinical settings .
- Cytotoxicity Against Cancer Cells : In a recent investigation, researchers assessed the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that certain modifications in the molecular structure significantly enhanced anticancer activity compared to non-halogenated analogs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dichlorophenyl and Fluorophenyl Variants
The dichlorophenyl and fluorophenyl substituents are critical for modulating electronic properties and target binding. Key analogs include:
- Fluorine at the 4-position of the phenyl group increases metabolic stability .
- Hydroxyl Group : The hydroxyl group in the target compound (absent in ) may improve solubility but could reduce membrane permeability compared to halogenated analogs.
Triazole Tautomerism and Position (1H vs. 4H)
The 4H-1,2,4-triazol-4-yl group in the target compound differs from the 1H-1,2,4-triazol-1-yl group in analogs (e.g., ). This distinction affects tautomerism and hydrogen-bonding capabilities:
- 1H-triazole : Favors 1,2,4-substitution, which may influence steric hindrance and binding kinetics .
Structural Isostructurality and Crystallography
Compounds with similar backbones but differing substituents (e.g., Cl vs. F) can exhibit isostructurality in crystal packing. For example:
- 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its fluorophenyl analog (5) are isostructural, with nearly identical triclinic crystal systems despite differing halogen substituents .
- However, minor substituent changes (e.g., Cl vs. Br in cinnamic acids) can disrupt isostructurality, highlighting the sensitivity of crystal packing to electronic effects .
Functional Group Modifications
- Hydroxyl vs. Fluoro: The hydroxyl group in the target compound contrasts with the fluoro-substituted propanone in . Hydroxyl groups enhance hydrogen bonding but may increase metabolic oxidation susceptibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
